4-Chloro-3-(4-cyanophenyl)benzoic acid
Description
4-Chloro-3-(4-cyanophenyl)benzoic acid (CAS: 1355247-06-1, molecular formula: C₁₄H₈ClNO₂) is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-cyanophenyl group at the 3-position of the benzene ring.
Properties
IUPAC Name |
4-chloro-3-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLXCIJSQKDNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688828 | |
| Record name | 6-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-61-8 | |
| Record name | 6-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-cyanophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine
Base: Potassium carbonate or sodium carbonate
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Typically around 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-(4-cyanophenyl)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-cyanophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 4-chloro-3-(4-aminophenyl)benzoic acid.
Oxidation: Formation of more oxidized carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-3-(4-cyanophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-cyanophenyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted benzoic acids are versatile scaffolds in drug discovery and material science. Below, 4-Chloro-3-(4-cyanophenyl)benzoic acid is compared with six analogs, focusing on substituent effects, molecular features, and inferred applications.
Structural and Functional Group Analysis
Substituent Impact on Properties
- Nitrile (-CN) Group: In 4-Chloro-3-(4-cyanophenyl)benzoic acid, the electron-withdrawing nitrile may enhance binding to enzymes (e.g., kinases) via dipole interactions. This contrasts with sulfonamide-containing analogs, which often target carbonic anhydrases or ion channels .
- Sulfamoyl (-SO₂NH-) Group : Present in analogs like 4-Chloro-3-(dimethylsulfamoyl)benzoic acid, this group is critical for diuretics (e.g., bumetanide) due to its ability to bind renal transporters .
- Halogen and Trifluoromethyl (-CF₃) : Chlorine and CF₃ groups improve lipophilicity and stability, as seen in CAS 744262-80-4, which may resist oxidative degradation .
Data Tables
Table 1: Molecular Weights and Key Substituents
| Compound CAS Number | Molecular Weight (g/mol) | Key Substituent Properties |
|---|---|---|
| 1355247-06-1 | 273.68 | Nitrile (polar, planar) |
| 59210-61-6 | 262.69 | Sulfonamide (H-bond donor) |
| 1262010-41-2 | 325.77 | Methylphenyl (lipophilic) |
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